molecular formula C11H13BrF2O B8031198 1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene

Cat. No.: B8031198
M. Wt: 279.12 g/mol
InChI Key: IBVRNZHKWUNNQT-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 3-methylbutoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is unique due to the presence of both bromine and fluorine substituents, which provide distinct electronic properties. The 3-methylbutoxy group adds steric bulk and hydrophobic character, influencing its reactivity and applications in synthesis .

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-7(2)3-4-15-11-5-8(12)9(13)6-10(11)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVRNZHKWUNNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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